molecular formula C14H10N2O2S B1447854 5-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid CAS No. 1623083-71-5

5-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid

Cat. No.: B1447854
CAS No.: 1623083-71-5
M. Wt: 270.31 g/mol
InChI Key: LXNPNDVRXFRCHE-UHFFFAOYSA-N
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Description

Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen .


Synthesis Analysis

Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . It is the basic core of some natural products such as histidine, purine, histamine and DNA based structures, etc .


Molecular Structure Analysis

Imidazole shows both acidic and basic properties. It is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .


Chemical Reactions Analysis

Among the different heterocyclic compounds, imidazole is better known due to its broad range of chemical and biological properties . Imidazole has become an important synthon in the development of new drugs .


Physical and Chemical Properties Analysis

Phenylboronic acid is a boronic acid containing a phenyl substituent and two hydroxyl groups attached to boron . Phenylboronic acid is a white powder and is commonly used in organic synthesis .

Scientific Research Applications

Chemistry and Synthesis of Heterocyclic Compounds

  • Thiazole derivatives, including compounds with structures similar to "5-phenyl-2-(1H-pyrrol-1-yl)-1,3-thiazole-4-carboxylic acid", are key scaffolds in the synthesis of heterocyclic compounds. They serve as building blocks for the creation of a wide range of heterocyclic compounds such as pyrazolo-imidazoles, spiropyridines, and others, due to their reactivity and the ability to undergo various chemical transformations (Gomaa & Ali, 2020).

Anticancer Applications

  • Cinnamic acid derivatives, which share structural motifs with thiazole derivatives, have been extensively researched for their anticancer potentials. The flexibility of the thiazole ring in allowing substitutions and additions makes it a valuable scaffold in medicinal research, potentially including the design of anticancer agents (De, Baltas, & Bedos-Belval, 2011).

Bioactive Compound Synthesis

  • The synthesis of 4-phosphorylated derivatives of 1,3-azoles, which could include thiazole-containing compounds like the one , showcases the diversity of chemical properties and biological activities these compounds can exhibit. Such derivatives have shown various types of biological activity, including insectoacaricidal and antihypertensive effects, highlighting the broad application spectrum of thiazole derivatives in developing new bioactive molecules (Abdurakhmanova et al., 2018).

Optical Sensors and Electroluminescent Materials

  • Quinazoline and pyrimidine derivatives, which can be structurally related to thiazole derivatives, are utilized in the creation of novel optoelectronic materials, including luminescent small molecules and chelate compounds. The integration of thiazole units into π-extended conjugated systems has proven valuable for developing materials for organic light-emitting diodes (OLEDs) and other optoelectronic devices (Lipunova et al., 2018).

Mechanism of Action

The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .

Future Directions

The development of new drugs that overcome the AMR problems is necessary . In the past, those drugs which contain heterocyclic nuclei give high chemotherapeutic values and act as a remedy for the development of novel drugs . There are lots of heterocyclic compounds that are in clinical use to treat infectious diseases .

Properties

IUPAC Name

5-phenyl-2-pyrrol-1-yl-1,3-thiazole-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2S/c17-13(18)11-12(10-6-2-1-3-7-10)19-14(15-11)16-8-4-5-9-16/h1-9H,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXNPNDVRXFRCHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(N=C(S2)N3C=CC=C3)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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